![molecular formula C17H22ClN5O5 B289878 diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate](/img/structure/B289878.png)
diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is an analog of the antiviral drug acyclovir, which is used to treat herpes virus infections. The synthesis method of this compound involves a series of chemical reactions that result in the formation of a complex molecule with unique properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate is not fully understood. However, it is believed to work by inhibiting the replication of viral DNA. This compound is thought to be a competitive inhibitor of the viral DNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
Diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate has been shown to have low toxicity in vitro and in vivo. It has been found to have minimal effects on cell viability and proliferation. In addition, this compound has been shown to have low cytotoxicity in human cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate for lab experiments include its potential as an antiviral agent and its low toxicity. However, the limitations of this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate. These include:
1. Further studies on the mechanism of action of this compound to fully understand its antiviral activity.
2. Testing the efficacy of this compound in animal models of herpes virus infections.
3. Developing new analogs of this compound to improve its antiviral activity and reduce its toxicity.
4. Investigating the potential of this compound as a treatment for other viral infections.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosing and administration regimen.
In conclusion, diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate is a complex chemical compound that has potential applications as an antiviral agent. Its synthesis method involves several steps, and its mechanism of action is not fully understood. However, it has been shown to have low toxicity and minimal effects on cell viability and proliferation. Further research is needed to fully understand the potential of this compound as an antiviral agent and to develop new analogs with improved activity and reduced toxicity.
Métodos De Síntesis
The synthesis of diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate involves several steps. The starting material for this synthesis is 6-chloro-9H-purine, which is reacted with butyl bromide to form 4-(6-chloro-9H-purin-9-yl)butyl bromide. This intermediate compound is then reacted with diethyl malonate in the presence of a base to form diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-malonate. Finally, this compound is treated with formic acid to form diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate.
Aplicaciones Científicas De Investigación
Diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate has been studied for its potential applications as an antiviral agent. It has been shown to have activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in vitro. In addition, this compound has been shown to have activity against varicella-zoster virus (VZV), which causes chickenpox and shingles.
Propiedades
Fórmula molecular |
C17H22ClN5O5 |
|---|---|
Peso molecular |
411.8 g/mol |
Nombre IUPAC |
diethyl 2-[4-(6-chloropurin-9-yl)butyl]-2-formamidopropanedioate |
InChI |
InChI=1S/C17H22ClN5O5/c1-3-27-15(25)17(22-11-24,16(26)28-4-2)7-5-6-8-23-10-21-12-13(18)19-9-20-14(12)23/h9-11H,3-8H2,1-2H3,(H,22,24) |
Clave InChI |
ALPUJGOXQSDFRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCCN1C=NC2=C1N=CN=C2Cl)(C(=O)OCC)NC=O |
SMILES canónico |
CCOC(=O)C(CCCCN1C=NC2=C1N=CN=C2Cl)(C(=O)OCC)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



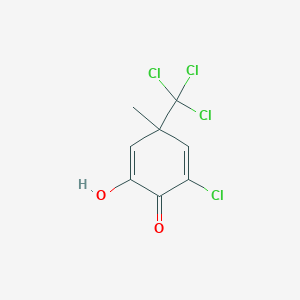

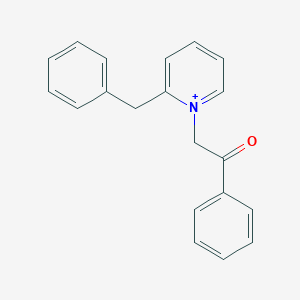
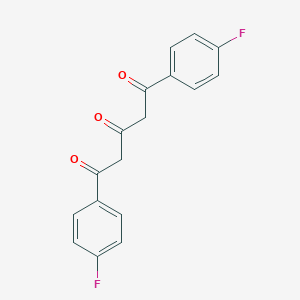
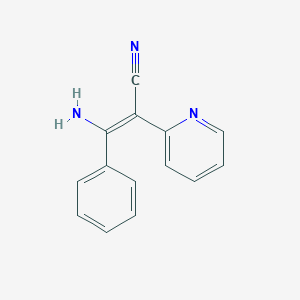
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
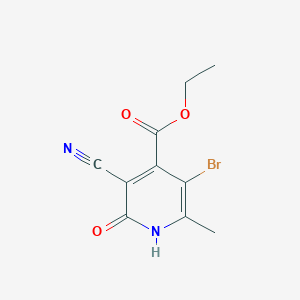
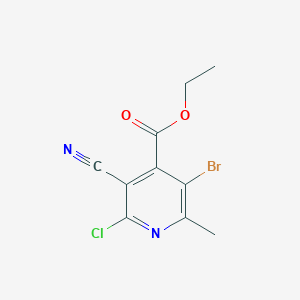
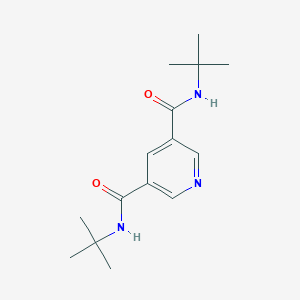
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
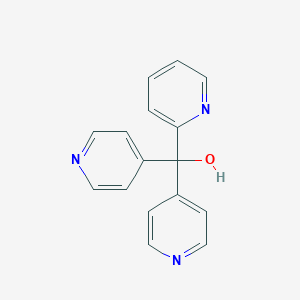
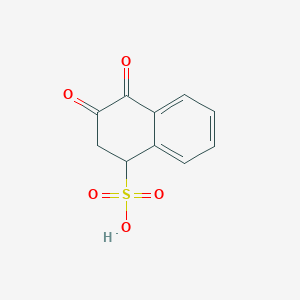

![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)